molecular formula C28H47N3O7 B10764823 Bongkrekic Acid (ammonium salt)

Bongkrekic Acid (ammonium salt)

Cat. No.: B10764823
M. Wt: 537.7 g/mol
InChI Key: WOAWKQQXQSOKNY-QPKBJCHUSA-N
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Chemical Reactions Analysis

Types of Reactions

Bongkrekic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the structure of Bongkrekic Acid, although these reactions are less common.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of Bongkrekic Acid include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired products.

Major Products

The major products formed from the reactions of Bongkrekic Acid depend on the type of reaction and the reagents used. Oxidation reactions typically produce oxidized derivatives of the acid, while substitution reactions result in compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.

    Oligomycin: Inhibits the ATP synthase in the mitochondrial electron transport chain, leading to a similar depletion of cellular ATP.

    Rotenone: Inhibits complex I of the mitochondrial electron transport chain, affecting ATP production.

Uniqueness

Bongkrekic Acid is unique in its specific inhibition of the ADP/ATP translocase, which distinguishes it from other mitochondrial toxins that target different components of the mitochondrial electron transport chain . Its high toxicity and stability also make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies .

Properties

Molecular Formula

C28H47N3O7

Molecular Weight

537.7 g/mol

IUPAC Name

azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid

InChI

InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1

InChI Key

WOAWKQQXQSOKNY-QPKBJCHUSA-N

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N

Origin of Product

United States

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